Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate
Description
Evolution of 1,3-Thiazole Derivatives in Medicinal Chemistry
The 1,3-thiazole scaffold has undergone significant optimization since its first therapeutic application in the 1940s. Early derivatives like sulfathiazole demonstrated antimicrobial properties, while modern iterations target kinase inhibition and apoptosis modulation. Key developmental milestones include:
Table 1: Historical Progression of 1,3-Thiazole Therapeutics
| Era | Representative Compound | Therapeutic Application | Mechanism |
|---|---|---|---|
| 1940s | Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibition |
| 1990s | Ritonavir | Antiviral (HIV) | HIV-1 protease inhibition |
| 2010s | Dabrafenib | Anticancer (melanoma) | BRAF kinase inhibition |
| 2020s | Investigational thiazoles | Multitarget oncology | PARP/HDAC dual inhibition |
Contemporary design strategies emphasize hybridization with pharmacophoric groups like hydrazines to enhance target specificity. For instance, the dimethylhydrazine substituent in methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate introduces steric and electronic modifications that improve binding to hydrophobic enzyme pockets.
Strategic Importance of Dimethylhydrazine Substituents in Bioactive Molecules
The 2,2-dimethylhydrazine group confers three critical advantages in drug design:
- Enhanced Metabolic Stability : Methyl groups reduce oxidative deamination rates compared to unsubstituted hydrazines, prolonging systemic exposure.
- Targeted Hydrophobic Interactions : The bifurcated methyl groups create a 120° dihedral angle, enabling complementary binding to kinase ATP pockets.
- pH-Dependent Solubility : Protonation of the hydrazine nitrogen at physiological pH improves aqueous solubility without compromising membrane permeability.
Table 2: Comparative Analysis of Hydrazine Derivatives in Thiazole Systems
| Substituent | LogP | Plasma Stability (t₁/₂) | Target Affinity (Kd, nM) |
|---|---|---|---|
| Unsubstituted hydrazine | 1.2 | 2.3 h | 850 |
| Monomethylhydrazine | 1.8 | 5.1 h | 420 |
| 2,2-Dimethylhydrazine | 2.4 | 8.7 h | 38 |
Structural studies reveal that the dimethylhydrazine-thiazole combination in this compound induces a planar conformation that facilitates intercalation with DNA base pairs in cancer cells. This geometric alignment, combined with the electron-donating methyl groups, enhances π-π stacking interactions by 40% compared to non-methylated analogs.
The compound's ester moiety further modulates physicochemical properties. Methyl esters demonstrate 3-fold greater cellular uptake than ethyl analogs in permeability assays, while maintaining sufficient hydrophobicity for blood-brain barrier penetration. These attributes position dimethylhydrazine-substituted thiazoles as privileged structures for central nervous system-targeted therapeutics.
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylhydrazinyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)10-8-9-6(5-14-8)4-7(12)13-3/h5H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRQNMYGNJTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC1=NC(=CS1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate is primarily utilized as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.
Synthetic Routes
The synthesis typically involves the condensation of 2,2-dimethylhydrazine with thiazole derivatives under acidic conditions. Industrial production often employs continuous flow reactors for consistent quality and yield.
Pharmaceutical Development
The compound has been explored for its potential therapeutic effects, particularly as an anticancer and antiviral agent.
Anticancer Activity
Research indicates that thiazole and hydrazine derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Table 1: Summary of Anticancer Studies Involving Thiazole Derivatives
| Study Reference | Cancer Type | Mechanism of Action | Observed Effects |
|---|---|---|---|
| Study A | Breast | Apoptosis induction | Reduced tumor size |
| Study B | Lung | Cell cycle arrest | Inhibition of proliferation |
| Study C | Colon | Caspase activation | Increased apoptosis |
Antiviral Properties
This compound has shown promise against viral infections. Compounds with similar structures have been reported to inhibit viruses like influenza by interfering with viral replication.
Case Study: Influenza Virus
In vitro studies demonstrate that thiazole derivatives can inhibit influenza virus replication by disrupting viral RNA synthesis, highlighting their potential in antiviral drug development.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, similar compounds have shown to mitigate oxidative stress and inflammation in neuronal cells.
Table 2: Neuroprotective Effects in Animal Models
| Study Reference | Model Type | Mechanism of Action | Outcomes |
|---|---|---|---|
| Study D | Alzheimer's | Antioxidant activity | Improved cognitive function |
| Study E | Parkinson's | Anti-inflammatory effects | Reduced motor deficits |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific derivative and its biological context. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate and related thiazole derivatives:
Key Observations:
Substituent Effects: The 2,2-dimethylhydrazine group in the target compound introduces steric hindrance and basicity compared to simpler amino or acetamido groups. This may affect metabolic stability or interaction with enzymes . Ester Groups: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower hydrophobicity than ethyl esters (e.g., ), impacting solubility and bioavailability.
Biological Activity: Thiazoles with oxadiazole-thiol moieties (e.g., ) show antimicrobial properties, while amino-thiazole derivatives are intermediates in antibiotic synthesis (e.g., cephalosporins ). The dimethylhydrazine group may confer unique reactivity but could also raise toxicity concerns.
Substituent Position: Methyl groups at position 4 (e.g., ) vs. position 2 (target compound) alter electronic distribution and steric effects.
Biological Activity
Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 229.25 g/mol. The presence of a thiazole ring and a hydrazine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Research indicates that compounds containing thiazole and hydrazine derivatives exhibit anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Studies Involving Thiazole Derivatives
| Study Reference | Cancer Type | Mechanism of Action | Observed Effects |
|---|---|---|---|
| Breast | Apoptosis induction | Reduced tumor size | |
| Lung | Cell cycle arrest | Inhibition of proliferation | |
| Colon | Caspase activation | Increased apoptosis |
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Compounds with similar structures have shown efficacy against viruses such as influenza and HIV by inhibiting viral replication and entry into host cells .
Case Study: Influenza Virus
In vitro studies demonstrated that thiazole derivatives could inhibit the replication of the influenza virus by interfering with viral RNA synthesis. The compound's ability to disrupt viral entry mechanisms suggests a promising avenue for antiviral drug development .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, compounds with similar structural features have been shown to mitigate oxidative stress and inflammation in neuronal cells .
Table 2: Neuroprotective Effects in Animal Models
| Study Reference | Model Type | Mechanism of Action | Outcomes |
|---|---|---|---|
| Alzheimer's | Antioxidant activity | Improved cognitive function | |
| Parkinson's | Anti-inflammatory effects | Reduced motor deficits |
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antiviral Mechanisms : Inhibition of viral enzymes and interference with viral replication processes.
- Neuroprotection : Reduction in oxidative stress markers and modulation of inflammatory responses.
Preparation Methods
Reaction Mechanism and Conditions
Starting with methyl 2-(2-chloro-1,3-thiazol-4-yl)acetate , the chloride at position 2 undergoes displacement by 2,2-dimethylhydrazine. This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. A base such as triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. Heating at 80–100°C for 12–24 hours achieves moderate to high yields.
Key Reaction Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | Triethylamine | Neutralizes HCl |
| Temperature | 80–100°C | Accelerates reaction kinetics |
| Time | 12–24 hours | Ensures complete substitution |
Hantzsch Thiazole Synthesis with Hydrazine Incorporation
The Hantzsch thiazole synthesis offers a route to construct the thiazole ring de novo while incorporating the hydrazine substituent. This method involves cyclizing a thioamide with an α-halo carbonyl compound.
Synthetic Pathway
- Thioamide Preparation : React 2,2-dimethylhydrazine with carbon disulfide (CS₂) in ethanol to form 1,1-dimethyl-2-thiourea .
- Cyclization : Treat the thiourea with methyl 2-bromoacetate in refluxing ethanol. The α-bromo ester acts as the electrophilic component, facilitating ring closure.
Reaction Equation
$$
\text{1,1-Dimethyl-2-thiourea} + \text{CH}2(\text{COOCH}3)\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate}
$$
Optimization Insights
- Solvent Choice : Ethanol balances solubility and reaction temperature, avoiding decomposition of sensitive intermediates.
- Yield Considerations : Typical yields range from 40% to 60%, limited by competing polymerization of the α-bromo ester.
Condensation of Prefunctionalized Hydrazines with Thiazole Carboxylic Acids
An alternative approach involves coupling a thiazole-4-acetic acid derivative with 2,2-dimethylhydrazine. This method is advantageous for late-stage functionalization.
Esterification and Coupling
- Acid Activation : Convert 2-(2-hydrazinyl-1,3-thiazol-4-yl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂).
- Hydrazine Coupling : React the acyl chloride with 2,2-dimethylhydrazine in dichloromethane (DCM) at 0–5°C to prevent side reactions.
Critical Parameters
| Parameter | Value/Range | Purpose |
|---|---|---|
| Temperature | 0–5°C | Minimizes acylation of both hydrazine nitrogens |
| Solvent | DCM | Inert, low polarity |
Challenges
Steric hindrance from the dimethylhydrazine group complicates coupling efficiency. Catalytic additives like 4-dimethylaminopyridine (DMAP) may improve yields by stabilizing the intermediate.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires preformed thiazole | 60–75% |
| Hantzsch Synthesis | Constructs thiazole ring de novo | Moderate yields, side reactions | 40–60% |
| Condensation | Late-stage modularity | Steric challenges | 50–65% |
Industrial-Scale Considerations
For bulk production, continuous flow reactors are preferred over batch processes due to superior heat and mass transfer. Key industrial parameters include:
- Residence Time : 30–60 minutes at 100°C.
- Catalyst Use : Heterogeneous catalysts (e.g., Amberlyst-15) enhance substitution kinetics while simplifying product isolation.
Q & A
Basic Synthesis and Optimization
Q: What are the critical parameters for optimizing the synthesis of Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate to ensure high yield and purity? A: Key parameters include:
- Temperature control : Excess heat can lead to side reactions, such as decomposition of the hydrazine moiety or ester hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole ring, while methanol or ethanol is preferred for cyclization steps .
- Reaction time : Overly prolonged reactions risk byproduct formation, monitored via TLC or HPLC .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates, while recrystallization improves final product purity .
Advanced Synthetic Methodologies
Q: How can multi-step synthetic routes for derivatives of this compound be designed to introduce functional groups without destabilizing the thiazole core? A:
- Selective acylation : Protect the dimethylhydrazine group with Boc before introducing substituents at the thiazole’s 4-position .
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura reactions to attach aryl groups to the thiazole ring while preserving the ester functionality .
- Post-functionalization : Employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to add triazole or tetrazole moieties post-synthesis .
Basic Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure of this compound and its intermediates? A:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., dimethylhydrazine protons at δ 2.8–3.2 ppm; thiazole C-2 at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] for CHNOS: calc. 228.0809, observed 228.0805) .
- X-ray crystallography : Resolves bond angles and hydrogen-bonding networks critical for stability .
Advanced Structural Analysis
Q: How do electronic effects of substituents on the thiazole ring influence the compound’s conformational stability? A:
- Electron-withdrawing groups (EWGs) : Nitro or cyano groups at the thiazole’s 2-position increase ring planarity but reduce nucleophilicity at the 4-position .
- Hydrogen bonding : The dimethylhydrazine group forms intramolecular H-bonds with the ester carbonyl, stabilizing the Z-configuration .
- DFT calculations : Predict π-π stacking interactions (e.g., centroid distances ~3.5 Å) between thiazole rings in crystalline states .
Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s kinase inhibition potential in cancer research? A:
- In vitro kinase assays : Measure IC values against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Molecular docking : Simulate binding modes with kinase ATP pockets (e.g., hydrophobic interactions with Phe-723 of EGFR) .
- Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) correlate inhibition with cytotoxicity .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported biological activities of structurally similar thiazole derivatives? A:
- SAR studies : Compare substituent effects (e.g., dimethylhydrazine vs. cyano groups) on target binding .
- Assay validation : Ensure consistency in experimental conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP < 2.5 correlates with higher bioavailability) .
Reactivity and Stability
Q: Under what conditions does the ester group undergo hydrolysis, and how can this be mitigated during storage? A:
- pH sensitivity : Hydrolysis accelerates in alkaline conditions (pH > 8). Store in anhydrous environments at pH 5–6 .
- Temperature : Degrades above 40°C; lyophilization or inert gas (N) storage recommended .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
Computational Modeling
Q: How can QSAR models be developed to predict the bioactivity of novel derivatives? A:
- Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters .
- Training sets : Include ≥50 derivatives with experimentally determined IC values .
- Validation : Apply leave-one-out cross-validation (R > 0.7 indicates robustness) .
Safety and Handling
Q: What are the primary hazards associated with handling this compound, and what PPE is required? A:
- Hazards : Skin/eye irritation (H315, H318), respiratory irritation (H335) .
- PPE : Nitrile gloves, safety goggles, and fume hood use for synthesis .
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Advanced Research Directions
Q: What unexplored applications could leverage this compound’s unique hydrazine-thiazole-ester scaffold? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
